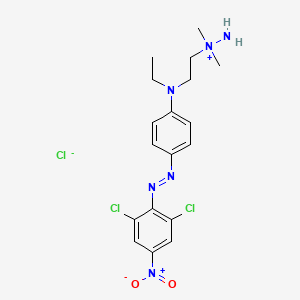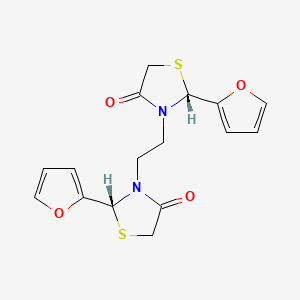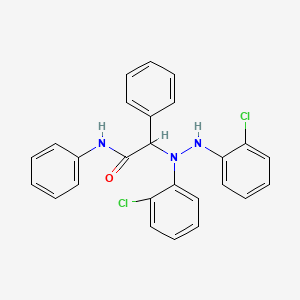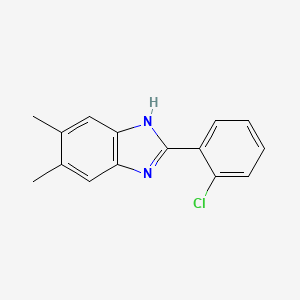
2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a chlorophenyl group and two methyl groups attached to the benzimidazole core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with o-phenylenediamine and 2-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the benzimidazole ring.
Methylation: The resulting benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to introduce the methyl groups at the 5 and 6 positions.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: 2-(2-Carboxyphenyl)-5,6-dimethyl-1H-benzimidazole.
Reduction: 2-Phenyl-5,6-dimethyl-1H-benzimidazole.
Substitution: 2-(2-Aminophenyl)-5,6-dimethyl-1H-benzimidazole.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
Pharmaceutical research explores its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways is of particular interest.
Industry
In the industrial sector, it is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for textile and ink applications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with cellular targets such as enzymes and receptors. The chlorophenyl group enhances its binding affinity to these targets, while the benzimidazole core facilitates its penetration into cells. This dual action allows it to modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6-dimethyl-1H-benzimidazole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
2-(2-Bromophenyl)-5,6-dimethyl-1H-benzimidazole: The bromine atom can influence its reactivity and biological activity differently.
2-(2-Fluorophenyl)-5,6-dimethyl-1H-benzimidazole: The fluorine atom can enhance its stability and lipophilicity.
Uniqueness
2-(2-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
14225-77-5 |
|---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,17,18) |
InChI Key |
OIBAGMVKMXOVKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


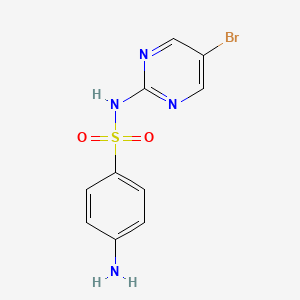
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

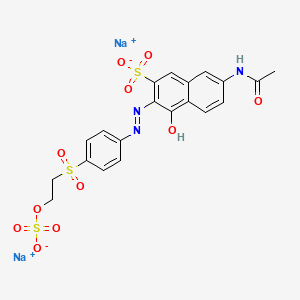
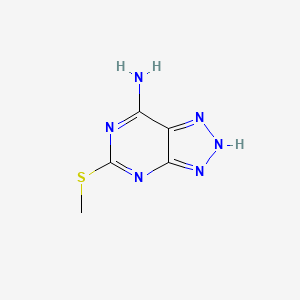
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)


